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Compound of Interest

Compound Name: Piperonylonitrile

Cat. No.: B116396 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Piperonylonitrile, also known as 1,3-benzodioxole-5-carbonitrile, is a significant organic

compound with applications in the pharmaceutical, agrochemical, and fragrance industries. Its

molecular structure, characterized by a benzodioxole ring system and a nitrile functional group,

underpins its chemical reactivity and biological activity. This technical guide provides a

comprehensive overview of the molecular structure of piperonylonitrile, including its chemical

identity, physicochemical properties, and detailed spectroscopic data. Furthermore, it delves

into a validated experimental protocol for its synthesis and elucidates its mechanism of action

as an inhibitor of cytochrome P450 enzymes, a critical aspect for drug development

professionals. All quantitative data is presented in structured tables for clarity, and key

processes are visualized using logical diagrams.

Chemical Identity and Molecular Structure
Piperonylonitrile is a crystalline solid at room temperature, appearing as white to beige

needles or powder.[1] Its core structure consists of a benzene ring fused to a five-membered

dioxole ring, with a nitrile group (-C≡N) attached to the benzene ring.

Table 1: Chemical Identifiers of Piperonylonitrile
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Identifier Value Reference(s)

IUPAC Name 1,3-benzodioxole-5-carbonitrile [2]

Synonyms

3,4-

Methylenedioxybenzonitrile,

Piperonyl nitrile

[2]

CAS Number 4421-09-4 [2]

Molecular Formula C₈H₅NO₂ [2]

Molecular Weight 147.13 g/mol [2]

InChI

InChI=1S/C8H5NO2/c9-4-6-1-

2-7-8(3-6)11-5-10-7/h1-

3H,5H2

[2]

InChIKey
PKRWWZCDLJSJIF-

UHFFFAOYSA-N
[2]

SMILES N#CC1=CC2=C(C=C1)OCO2 [2]

Physicochemical Properties
The physical and chemical properties of piperonylonitrile are crucial for its handling,

formulation, and application in various fields.

Table 2: Physicochemical Data of Piperonylonitrile
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Property Value Reference(s)

Melting Point 91-93 °C [1]

Boiling Point 267.22 °C (estimate) [1]

Appearance
White to beige crystalline

powder or needles
[1]

Solubility
Soluble in Dichloromethane,

Ethyl Acetate, Methanol
[1]

Density 1.3067 g/cm³ (estimate) [1]

Spectroscopic Data and Structural Elucidation
The molecular structure of piperonylonitrile has been extensively characterized using various

spectroscopic techniques. This section provides a detailed analysis of its nuclear magnetic

resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of

the molecule.

Table 3: ¹H NMR Spectral Data of Piperonylonitrile (500 MHz, CDCl₃)

Chemical Shift
(δ) ppm

Multiplicity Integration Assignment Reference(s)

7.21
dd, J = 8.0, 1.6

Hz
1H H-6 [3]

7.04 d, J = 1.6 Hz 1H H-4 [3]

6.86 d, J = 8.0 Hz 1H H-7 [3]

6.07 s 2H O-CH₂-O [3]

Table 4: ¹³C NMR Spectral Data of Piperonylonitrile (126 MHz, CDCl₃)
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Chemical Shift (δ) ppm Assignment Reference(s)

151.7 C-5 [3]

148.2 C-3a [3]

128.4 C-7a [3]

119.0 C≡N [3]

111.6 C-6 [3]

109.3 C-4 [3]

105.1 C-7 [3]

102.3 O-CH₂-O [3]

Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the functional groups present in

piperonylonitrile.

Table 5: Infrared (IR) Spectral Data of Piperonylonitrile (Neat)
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Wavenumber
(cm⁻¹)

Intensity Assignment Reference(s)

2912 vw Aromatic C-H stretch [3]

2216 m C≡N stretch (nitrile) [3]

1486 m Aromatic C=C stretch [3]

1442 m Aromatic C=C stretch [3]

1254 s
Asymmetric C-O-C

stretch (dioxole)
[3]

1026 s
Symmetric C-O-C

stretch (dioxole)
[3]

917 vs
=C-H out-of-plane

bend
[3]

859 vs
=C-H out-of-plane

bend
[3]

811 vs
=C-H out-of-plane

bend
[3]

612 vs Ring bending [3]

Intensity abbreviations: vs = very strong, s = strong, m = medium, vw = very weak

Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of piperonylonitrile and provides insights

into its fragmentation pattern. The mass spectrum typically shows a prominent molecular ion

peak [M]⁺ at m/z 147.

Experimental Protocols
Synthesis of Piperonylonitrile from Piperonal
A common and efficient method for the synthesis of piperonylonitrile is the dehydration of

piperonal oxime, which can be formed in a one-pot reaction from piperonal.[4]
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Experimental Workflow for Piperonylonitrile Synthesis

Synthesis of Piperonylonitrile

Reaction Setup

Reaction

Work-up and Isolation

Piperonal

Reaction Vessel

Hydroxylamine HCl DMF

Stirring

Mix reactants

Heating

Cooling

Reaction completion

Water Addition

Centrifugation

Drying

Piperonylonitrile Product

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b116396?utm_src=pdf-body
https://www.benchchem.com/product/b116396?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b116396?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: Workflow for the one-pot synthesis of piperonylonitrile.

Protocol:

Reaction Setup: In a reaction kettle, add piperonal (heliotropin), dimethylformamide (DMF),

and hydroxylamine hydrochloride.[4]

Reaction: Stir the mixture at room temperature for 2-3 hours. Subsequently, heat the reaction

mixture to 140-145 °C and maintain this temperature for 1-2 hours.[4]

Work-up: After the reaction is complete, cool the mixture to 80-85 °C. Add water to the

mixture and continue cooling to room temperature.[4]

Isolation: The resulting solid product is isolated by centrifugation and then dried to yield

piperonylonitrile.[4]

Characterization of the Product: The synthesized piperonylonitrile can be characterized by

comparing its melting point and spectroscopic data (¹H NMR, ¹³C NMR, IR) with the data

presented in Tables 2, 3, 4, and 5.

Biological Activity: Inhibition of Cytochrome P450
Piperonylonitrile, containing a methylenedioxyphenyl group, is known to be an inhibitor of

cytochrome P450 (CYP) enzymes.[5] This inhibition is of significant interest in drug

development as it can lead to drug-drug interactions. The mechanism involves the metabolic

activation of the methylenedioxyphenyl group by CYP enzymes to form a reactive carbene

intermediate. This intermediate then forms a stable, inhibitory complex with the heme iron of

the cytochrome P450 enzyme.[1]

Mechanism of Cytochrome P450 Inhibition
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Mechanism-Based Inhibition of Cytochrome P450

Piperonylonitrile
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Caption: Inhibition of Cytochrome P450 by piperonylonitrile.

This mechanism-based inhibition is a critical consideration in drug design and development, as

co-administration of drugs containing a methylenedioxyphenyl moiety with other drugs

metabolized by the same CYP isoforms can lead to altered pharmacokinetics and potential

toxicity.

Conclusion
This technical guide has provided a detailed examination of the molecular structure of

piperonylonitrile, a compound of significant interest to researchers in chemistry and drug

development. The comprehensive data on its chemical identity, physicochemical properties,

and spectroscopic characteristics serve as a valuable resource for its identification and
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characterization. The outlined synthesis protocol offers a practical method for its preparation.

Furthermore, the elucidation of its inhibitory mechanism on cytochrome P450 enzymes

highlights a crucial aspect of its biological activity, providing essential knowledge for

professionals involved in drug discovery and development to anticipate and manage potential

drug-drug interactions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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